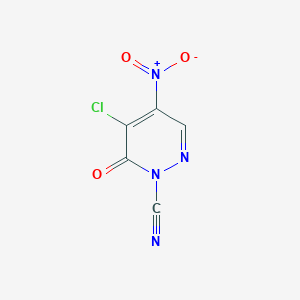
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile is a heterocyclic compound that contains a pyridazine ring substituted with chloro, nitro, oxo, and cyano groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Nitration: Introduction of the nitro group through nitration reactions.
Chlorination: Introduction of the chloro group using chlorinating agents.
Cyclization: Formation of the pyridazine ring through cyclization reactions.
Oxidation: Introduction of the oxo group through oxidation reactions.
Cyanation: Introduction of the cyano group using cyanating agents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Reduction: Formation of 5-chloro-4-amino-6-oxopyridazine-1(6H)-carbonitrile.
Substitution: Formation of various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-6-oxopyridazine-1(6H)-carbonitrile: Lacks the chloro group.
5-Chloro-6-oxopyridazine-1(6H)-carbonitrile: Lacks the nitro group.
5-Chloro-4-nitropyridazine-1(6H)-carbonitrile: Lacks the oxo group.
Uniqueness
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile is unique due to the presence of all four substituents (chloro, nitro, oxo, and cyano) on the pyridazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C5HClN4O3 |
|---|---|
Peso molecular |
200.54 g/mol |
Nombre IUPAC |
5-chloro-4-nitro-6-oxopyridazine-1-carbonitrile |
InChI |
InChI=1S/C5HClN4O3/c6-4-3(10(12)13)1-8-9(2-7)5(4)11/h1H |
Clave InChI |
FAJOHJDJSYWYPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C(=O)C(=C1[N+](=O)[O-])Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


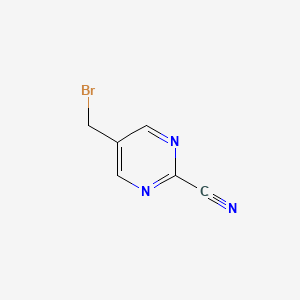
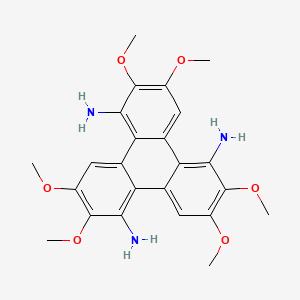
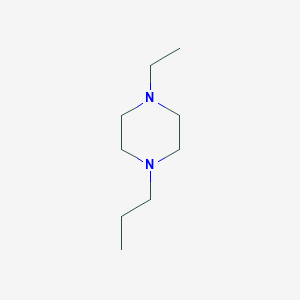

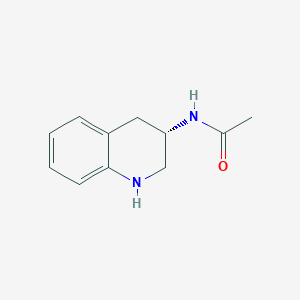

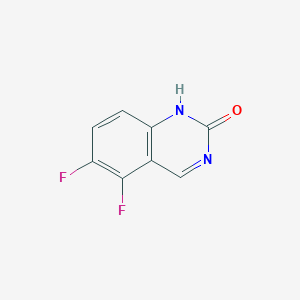
![methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate](/img/structure/B13121051.png)
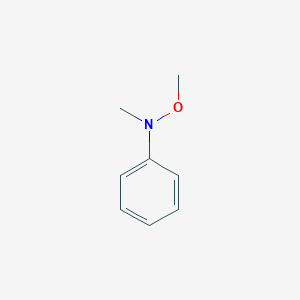
![1H-Imidazo[4,5-b][1,5]naphthyridine](/img/structure/B13121070.png)
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
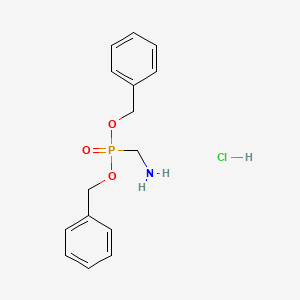
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
